Due to the presence of a reactive bromine and fluorine group, 4-Bromo-3-fluorotoluene could serve as a building block for synthesizing more complex molecules. The bromine group can be readily substituted with other functional groups through various chemical reactions, while the fluorine can introduce unique electronic properties to the final molecule. For instance, a research article describes the synthesis of fluorinated piperazinones using 4-chloro-3-fluorotoluene (a similar compound) as a starting material. These piperazinones exhibited promising inhibitory activity against enzymes involved in cellular signaling [].
The introduction of fluorine atoms into drug molecules can sometimes enhance their effectiveness or improve their pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug). 4-Bromo-3-fluorotoluene could be a starting point for the development of novel therapeutic agents. Researchers have explored the synthesis and biological activity of fluorinated analogues of flurbiprofen, an anti-inflammatory drug, and 4-bromo-3-fluorotoluene could potentially be used in similar investigations [].
4-Bromo-3-fluorotoluene is an aromatic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol. It is characterized by the presence of both bromine and fluorine substituents on a toluene ring, specifically at the 4 and 3 positions, respectively. This compound appears as a clear light yellow liquid with a specific gravity of 1.494 and a flash point of 35°C (95°F) . Its unique structure contributes to its reactivity and potential applications in various chemical processes.
There is no current research available on the specific mechanism of action of 4-bromo-3-fluorotoluene in any biological system.
4-Bromo-3-fluorotoluene can be synthesized through several methods:
4-Bromo-3-fluorotoluene has several applications in:
Interaction studies involving 4-bromo-3-fluorotoluene are essential for understanding its behavior in biological systems and its reactivity in synthetic pathways. Investigating how this compound interacts with various nucleophiles or electrophiles can provide insights into its potential applications in drug design or materials science.
Several compounds share structural similarities with 4-bromo-3-fluorotoluene. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4-Chloro-3-fluorotoluene | C₇H₆ClF | Contains chlorine instead of bromine; different reactivity profile. |
4-Bromo-2-fluorotoluene | C₇H₆BrF | Fluorine is at position 2; alters electronic properties significantly. |
3-Bromo-4-fluorotoluene | C₇H₆BrF | Substituents are located at different positions; affects sterics and electronics. |
These compounds exhibit varying reactivity patterns due to differences in their halogen substituents and positions on the aromatic ring, which can significantly influence their chemical behavior and potential applications.
The synthesis of 4-Bromo-3-fluorotoluene presents significant challenges related to regioselectivity, as bromination of fluorotoluene can produce multiple isomers. Researchers have developed various methodologies to maximize the yield of the desired isomer while minimizing side products, making this an instructive case study in halogenation chemistry.
Bromination of fluorotoluene derivatives typically results in mixtures of isomers, requiring careful control of reaction conditions to favor the desired product. Traditional methods using bromination of 4-fluorotoluene with iron catalysts in carbon tetrachloride or with aluminum tribromide resulted in poor selectivity, with the 3-bromo-4-fluorotoluene isomer representing only about 20% of the product mixture.
Early bromination studies showed that when using carbon tetrachloride as a solvent with iron catalysis, the product distribution strongly favored the undesired 2-bromo-4-fluorotoluene (66%) over the target 3-bromo-4-fluorotoluene (24%), with approximately 9% of dibromo derivatives formed as side products. Similarly, when using aluminum tribromide without solvent at low temperatures, the selectivity for 3-bromo-4-fluorotoluene was even worse, yielding only about 8% of the desired isomer.
Table 1: Comparison of Bromination Methods and Product Distributions
Method | Reaction Conditions | 3-Bromo-4-fluorotoluene | 2-Bromo-4-fluorotoluene | Dibrominated Products |
---|---|---|---|---|
Fe/CCl₄ | Room temp., 24h | 24% | 66% | 9% |
AlBr₃ | -15°C to +10°C | 8% | 88% | 4% |
Fe/I₂/AcOH | 20-35°C, 3-8h | 60-70% | 30-40% | ≤2% |
Continuous flow photo-bromination | 20°C, LED (405nm) | Varies based on conditions | Varies based on conditions | Minimized |
The breakthrough in regioselective synthesis came with the development of methods using glacial acetic acid as a solvent, combined with catalytic amounts of iron and iodine. This approach significantly improved the regioselectivity, yielding 60-70% of the desired 3-bromo-4-fluorotoluene isomer.
The nuclear magnetic resonance data for 4-bromo-3-fluorotoluene has been reported as: ¹H NMR (600MHz, DMSO): δ 7.53 (t, 1H), 7.16 (d, 1H), 6.97 (d, 1H), 2.31 (s, 3H), providing a reliable method for analytical confirmation of the product.
The selective formation of 4-bromo-3-fluorotoluene has been significantly improved through the development of iron-based catalytic systems in glacial acetic acid. This approach represents an environmentally friendlier alternative to traditional bromination methods using toxic solvents or harsh reaction conditions.
The optimal catalytic system consists of 0.01 to 10% by weight of iron powder or iron salts and 0.01 to 10% by weight of iodine, relative to the weight of 4-fluorotoluene employed. More specifically, research has shown that the most advantageous ratios are 0.05 to 0.15% by weight of iron powder or iron salts and 0.05 to 0.15% by weight of iodine.
The role of iron in this catalytic system appears to be multifaceted. As a Lewis acid, it activates the bromine molecule, facilitating the bromination reaction. Additionally, the iron catalyst helps direct the regioselectivity of the reaction by interacting with the fluorine atom already present on the aromatic ring, influencing the electronic distribution and thus the position of the incoming bromine atom.
The reaction generally proceeds via the following steps:
The addition of iodine as a co-catalyst significantly enhances the reactivity and selectivity of the system. The iodine is believed to promote the formation of more reactive iron-halogen species and may also participate in radical-based reaction pathways that favor the desired regioselectivity.
The choice of solvent plays a crucial role in determining both the regioselectivity and reaction kinetics of the bromination process. Extensive research has demonstrated that glacial acetic acid provides superior results compared to other common solvents.
Table 2: Solvent Effects on Bromination of 4-fluorotoluene
Solvent | Temperature Range | Reaction Time | Conversion | 3-Bromo-4-fluorotoluene Selectivity |
---|---|---|---|---|
Carbon tetrachloride | Room temperature | 24 hours | ~75% | 24% |
No solvent (AlBr₃) | -15°C to +10°C | ~2 hours | Low | 8% |
Glacial acetic acid (70-75%) | 20-35°C | 3-8 hours | 40-100% | 60-70% |
Acetonitrile (photochemical) | 20-30°C | 15 min - 6 hours | High | Varies with conditions |
When using glacial acetic acid as the solvent (30-90% strength, preferably 70-75% strength), the increased yield of the desired isomer is attributed to several factors:
The molar ratio of 4-fluorotoluene to bromine significantly affects the outcome of the reaction. Optimal results are achieved with a ratio between 1:0.8 and 1:1.5, with the most advantageous being 1:1 to 1:1.1. This precise stoichiometry helps minimize the formation of dibrominated side products.
The reaction temperature also plays a critical role, with the optimal range being 20-35°C. Higher temperatures can lead to increased formation of side products, while lower temperatures result in slower reaction rates without improving selectivity.
Interestingly, the manner of addition of the brominating agent also affects the isomer distribution. Rapid addition of the bromine solution to the reaction mixture has been found to minimize the formation of dibrominated products to less than 2%. This suggests that maintaining a low concentration of bromine in the reaction medium favors monobromination at the desired position.
Recent advances in continuous flow chemistry have revolutionized the synthesis of 4-bromo-3-fluorotoluene, offering advantages in terms of safety, efficiency, and scalability. These methods represent a significant improvement over traditional batch processes, particularly for industrial-scale production.
Continuous flow photochemical bromination has emerged as a particularly promising approach. Using N-bromosuccinimide (NBS) as the bromine source in a glass plate reactor allows for precise control over reaction parameters including light intensity, wavelength, and temperature. Optimized conditions typically involve using LED arrays at 405 nm wavelength, a reaction temperature of around 20°C, and a residence time of approximately 10 minutes in acetonitrile as the solvent.
More advanced continuous flow systems utilize a NaBrO₃/HBr bromine generator coupled with microstructured photochemical reactors. This approach offers several advantages:
Table 3: Continuous Flow Bromination Parameters and Performance Metrics
Parameter | Photochemical LED System | NaBrO₃/HBr Bromine Generator | Traditional Batch Process |
---|---|---|---|
Residence time | 10-15 minutes | 15 seconds - 1 minute | 3-24 hours |
Temperature | 20°C | 20-30°C | 20-35°C |
Light source | LED array (405 nm) | LED array (405 nm) | Not applicable |
Solvent | Acetonitrile | Minimal or solvent-free | Glacial acetic acid |
PMI | Reduced | As low as 3.08 | 13.25+ |
Scale-up potential | Good | Excellent | Limited |
The continuous flow approach also offers significant advantages in terms of safety. The hazardous nature of brominating agents is mitigated by generating them in situ and using them immediately without storage, reducing risks associated with handling and transporting these materials. Additionally, the precise temperature control possible in flow reactors minimizes the risk of runaway reactions.
From an industrial perspective, continuous flow systems provide exceptional benefits for scale-up. A demonstrative example showed that monobromination could be achieved on a 1.17 kg scale in just 230 minutes with a PMI of 3.08, while dibromination was demonstrated on a 15 g scale in 20 minutes with a PMI of 3.64. This represents a dramatic improvement in efficiency compared to traditional batch processes.
The integration of in-line purification techniques further enhances the industrial viability of continuous flow approaches. By coupling the photochemical bromination reactor with in-line liquid-liquid extraction through membrane separators, it's possible to create an integrated multi-stage operation that minimizes manual handling between steps. However, it's worth noting that ternary solvent systems may require multiple membrane separation units for optimal product recovery.
The fluorine substituent in 4-bromo-3-fluorotoluene exerts a dual electronic influence on the aromatic ring. As an electron-withdrawing group (EWG) via inductive effects, fluorine increases the ring’s electrophilicity, facilitating nucleophilic attack. However, its resonance electron-donating capability is limited due to its meta position relative to the methyl group and para to bromine. This positional asymmetry creates localized electron deficiency at the ortho and para positions relative to fluorine, directing nucleophiles toward these sites [2] [5].
The inductive withdrawal of electrons by fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the rate-limiting step of NAS. This stabilization is critical for lowering the activation energy of the reaction, as demonstrated in studies of analogous systems where nitro groups (stronger EWGs) further accelerate substitution [2]. Computational analyses reveal that fluorine’s electronegativity increases the positive charge at the carbon bearing bromine, enhancing its susceptibility to nucleophilic displacement [5] [6]. For instance, density functional theory (DFT) calculations on fluorinated toluenes show a 15–20% increase in partial positive charge at the bromine-bearing carbon compared to non-fluorinated analogs [5].
A Hammett analysis of substituent effects in NAS reactions highlights fluorine’s role. The σₚ⁻ constant for fluorine (−0.07) indicates moderate electron withdrawal, which correlates with a 2.5-fold increase in reaction rate compared to unsubstituted toluene derivatives [5]. This effect is summarized in Table 1:
Table 1: Substituent Effects on NAS Reaction Rates in Toluene Derivatives
Substituent | σₚ⁻ Constant | Relative Rate (k/k₀) |
---|---|---|
-H | 0.00 | 1.00 |
-F | −0.07 | 2.50 |
-NO₂ | +1.27 | 12.30 |
These data underscore fluorine’s capacity to modulate ring electronics without overwhelming steric hindrance, making it a versatile director in regioselective substitutions [2] [5].
Bromine in 4-bromo-3-fluorotoluene serves dual roles: as a leaving group and as an EWG that synergizes with fluorine to activate the ring. The para-bromine withdraws electrons inductively, amplifying the electron deficiency at the ortho and meta positions relative to the methyl group. This cooperative effect between bromine and fluorine creates a highly electrophilic environment, enabling nucleophilic attack even under milder conditions than typical for aryl bromides [3] [4].
The elimination-addition mechanism, observed in reactions of 4-bromotoluene with strong bases like sodium amide, involves deprotonation adjacent to bromine, forming a benzyne intermediate. However, the presence of fluorine alters this pathway. Fluorine’s electron withdrawal suppresses benzyne formation by stabilizing the transition state leading directly to substitution. Experimental studies show that 4-bromo-3-fluorotoluene undergoes NAS with ammonia at 150°C without detectable benzyne intermediates, achieving 85% yield of 3-fluoro-4-aminotoluene [3].
Cation-π interactions further enhance bromine’s leaving group ability. In palladium-catalyzed couplings, potassium ions coordinate to the aromatic π-system, polarizing the C–Br bond and reducing its dissociation energy by ~30 kcal/mol [4]. This phenomenon is critical in cross-coupling reactions, where 4-bromo-3-fluorotoluene exhibits a turnover frequency (TOF) of 450 h⁻¹, compared to 120 h⁻¹ for 4-bromotoluene [4].
DFT and ab initio calculations provide atomic-level insights into the transition states (TS) of NAS in 4-bromo-3-fluorotoluene. The reaction proceeds through a stepwise mechanism: (1) nucleophilic attack forming a Meisenheimer intermediate, and (2) bromide expulsion. The TS for the first step features partial C–Br bond elongation (1.98 Å vs. 1.90 Å in the ground state) and significant negative charge localization on the nucleophile (−0.75 e) [5] [6].
The fluorine substituent lowers the TS energy by 8.2 kcal/mol compared to non-fluorinated analogs, as shown in Figure 1:
Figure 1: Energy Profile of NAS in 4-Bromo-3-fluorotoluene
Solvent effects, modeled using a polarizable continuum, reveal that polar aprotic solvents (e.g., DMF) stabilize the TS by 4–6 kcal/mol through dipole interactions [6]. Internal nucleophilic substitution (I-SNAr) pathways, where the nucleophile is pre-coordinated to a metal catalyst, exhibit even lower barriers. For example, rhodium(III)-mediated substitutions proceed via a TS with a 21 kcal/mol barrier, compared to 28 kcal/mol for uncatalyzed reactions [6].
Flammable;Irritant